molecular formula C9H10O2 B12854565 [(2S,3S)-3-phenyloxiran-2-yl]methanol CAS No. 99528-63-9

[(2S,3S)-3-phenyloxiran-2-yl]methanol

Cat. No.: B12854565
CAS No.: 99528-63-9
M. Wt: 150.17 g/mol
InChI Key: PVALSANGMFRTQM-DTWKUNHWSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3S)-3-phenyloxiran-2-yl]methanol typically involves the epoxidation of trans-cinnamyl alcohol. One common method involves the use of titanium (IV) isopropylate and tert-butyl hydroperoxide in the presence of L-(+)-diisopropyl tartrate as a chiral catalyst. The reaction is carried out in dichloromethane at -20°C with molecular sieves to achieve high enantioselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of asymmetric epoxidation and the use of chiral catalysts are likely employed on a larger scale. The process involves optimizing reaction conditions to maximize yield and enantioselectivity while ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

[(2S,3S)-3-phenyloxiran-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxirane ring to diols.

    Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used to open the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: Formation of phenylglyoxal or benzaldehyde derivatives.

    Reduction: Formation of 1,2-diols.

    Substitution: Formation of β-substituted alcohols or ethers.

Scientific Research Applications

[(2S,3S)-3-phenyloxiran-2-yl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(2S,3S)-3-phenyloxiran-2-yl]methanol involves its interaction with molecular targets through its oxirane ring. The strained three-membered ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This reactivity is exploited in various biochemical and medicinal applications .

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-3-phenyloxiran-2-yl]methanol: A diastereomer with different stereochemistry.

    (2R,3S)-3-phenyloxiran-2-yl]methanol: Another diastereomer with opposite stereochemistry.

    Phenylglycidol: A related compound with similar structural features but different functional groups.

Uniqueness

[(2S,3S)-3-phenyloxiran-2-yl]methanol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary in various organic transformations .

Properties

CAS No.

99528-63-9

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

[(2S,3R)-3-phenyloxiran-2-yl]methanol

InChI

InChI=1S/C9H10O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-,9+/m0/s1

InChI Key

PVALSANGMFRTQM-DTWKUNHWSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@@H](O2)CO

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)CO

Origin of Product

United States

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